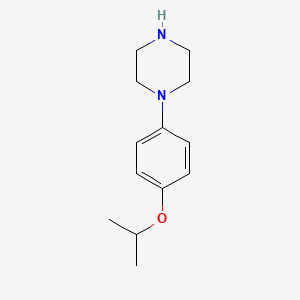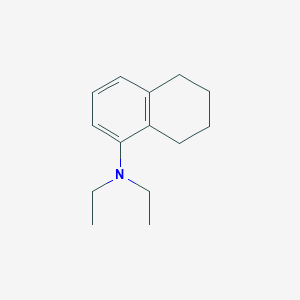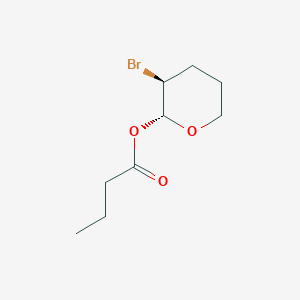
(2R,3S)-3-Bromooxan-2-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-Bromooxan-2-yl butanoate is an organic compound that belongs to the class of oxanes It is characterized by the presence of a bromine atom attached to the oxane ring and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Bromooxan-2-yl butanoate typically involves the bromination of an oxane derivative followed by esterification. One common method involves the reaction of an oxane derivative with bromine in the presence of a suitable catalyst to introduce the bromine atom. The resulting brominated oxane is then reacted with butanoic acid or its derivatives under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Bromooxan-2-yl butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of oxane derivatives.
Oxidation Reactions: The oxane ring can be oxidized under specific conditions to form oxirane or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated oxane derivatives.
Reduction Reactions: Products include de-brominated oxane derivatives.
Oxidation Reactions: Products include oxirane or other oxidized oxane derivatives.
Scientific Research Applications
(2R,3S)-3-Bromooxan-2-yl butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Bromooxan-2-yl butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Bromooxan-2-yl acetate: Similar structure but with an acetate ester group instead of butanoate.
3-Chlorooxan-2-yl butanoate: Similar structure but with a chlorine atom instead of bromine.
2-Bromooxan-3-yl butanoate: Similar structure but with the bromine atom at a different position on the oxane ring.
Uniqueness
(2R,3S)-3-Bromooxan-2-yl butanoate is unique due to its specific stereochemistry and the presence of both a bromine atom and a butanoate ester group
Properties
CAS No. |
189389-53-5 |
|---|---|
Molecular Formula |
C9H15BrO3 |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
[(2R,3S)-3-bromooxan-2-yl] butanoate |
InChI |
InChI=1S/C9H15BrO3/c1-2-4-8(11)13-9-7(10)5-3-6-12-9/h7,9H,2-6H2,1H3/t7-,9+/m0/s1 |
InChI Key |
ZBOZKOVCTVWNBY-IONNQARKSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H](CCCO1)Br |
Canonical SMILES |
CCCC(=O)OC1C(CCCO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


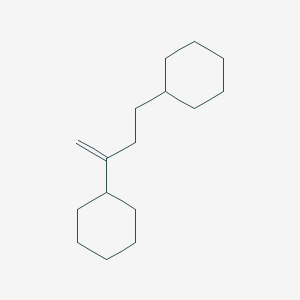
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)
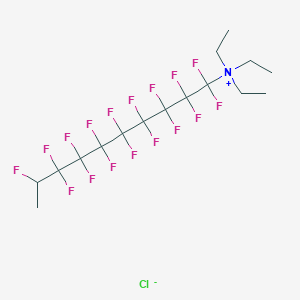
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)

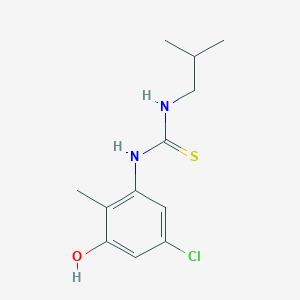
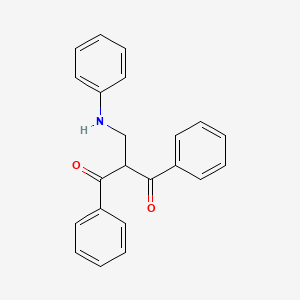
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)

